AdTx1 -

AdTx1

Catalog Number: EVT-1493347
CAS Number:
Molecular Formula: C310H481N87O100S8
Molecular Weight: 7283.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective, high affinity, non-competitive α1A adrenoceptor antagonist (Ki = 0.35 nM). Exhibits no significant activity against a range of other GPCRs, including α2A, β1 and β2 adrenoceptors . Antagonizes effects of phenylephrine on isolated rabbit prostate muscle in vitro and on intra-urethral pressure in rats.
Synthesis Analysis

The synthesis of AdTx1 employs solid-phase peptide synthesis techniques utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The process involves:

  1. Peptide Assembly: The amino acid sequence is assembled on a solid support using Fmoc chemistry.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC).
  3. Folding: The linear peptide is folded under controlled conditions (4°C for 48 hours) in a buffer containing glycerol and oxidized/reduced glutathione to form disulfide bonds critical for its biological activity .

Additionally, AdTx1 can be radio-iodinated for experimental purposes, enhancing its utility in binding studies. This involves using a specific amount of toxin with radioactive iodine in the presence of lactoperoxidase and hydrogen peroxide, followed by purification through HPLC .

Molecular Structure Analysis

AdTx1 features a distinct three-dimensional structure stabilized by four disulfide bridges. The amino acid sequence is LTCVTSKSIFGITTEDCPDGQNLCFKRRHYVVPKIYDSTRGCAATCPIPENYDSI-HCCKTDKCNE. Its molecular weight is approximately 7278 Da, and structural studies confirm that it adopts a compact conformation essential for its interaction with the alpha-1A adrenergic receptor .

Chemical Reactions Analysis

AdTx1 primarily acts as an antagonist at the alpha-1A adrenergic receptor. Its interactions can be characterized by:

  • Binding Affinity: AdTx1 exhibits a subnanomolar affinity (K_i = 0.35 nM) for the receptor.
  • Insurmountable Antagonism: It demonstrates insurmountable antagonism against phenylephrine, an alpha-adrenergic agonist, indicating that even at high concentrations of agonist, AdTx1 effectively inhibits receptor activation.
  • Kinetic Properties: The slow association constant (k_on = 6 x 10^6 M^(-1) min^(-1)) reflects a stable complex formation with the receptor, with a half-life of dissociation (t_1/2diss = 3.6 hours) .
Mechanism of Action

The mechanism of action of AdTx1 involves its binding to the orthosteric site of the alpha-1A adrenergic receptor. Upon binding:

  • It prevents receptor activation by agonists such as phenylephrine.
  • The binding results in altered intracellular signaling pathways typically activated by this receptor subtype.
  • AdTx1's effects are characterized by incomplete inhibition of ligand binding and persistent antagonism even in the presence of high concentrations of agonists .
Physical and Chemical Properties Analysis

AdTx1 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 7278 Da.
  • Stability: The compound is stable under physiological conditions due to its disulfide bonds.
  • Solubility: It is soluble in aqueous solutions at physiological pH, which is essential for its biological activity.
  • Affinity: High affinity for the alpha-1A adrenergic receptor contributes to its effectiveness as an antagonist .
Applications

AdTx1 has significant potential applications in scientific research and medicine:

  • Pharmacological Research: Its specificity for the alpha-1A adrenergic receptor makes it an invaluable tool for studying receptor function and signaling pathways.
  • Drug Development: Due to its potent antagonistic properties, AdTx1 could serve as a lead compound for developing new medications aimed at treating conditions like benign prostatic hyperplasia and other disorders involving alpha-adrenergic signaling .
  • Biochemical Studies: As a model peptide, it can be used to elucidate mechanisms of action for other G-protein coupled receptors influenced by venom-derived peptides .
Introduction to AdTx1: Biological Context and Discovery

Taxonomic Origin of AdTx1: Dendroaspis angusticeps Venom as a Source of GPCR-Targeting Toxins

AdTx1 (also designated ρ-Da1a) is a 65-amino-acid peptide toxin isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps). This elapid snake species produces a complex venom cocktail containing >300 distinct peptides, with only ~10% pharmacologically characterized to date [1] [3] [4]. Unlike most snake toxins that target ion channels, AdTx1 belongs to a rare class of G protein-coupled receptor (GPCR)-modulating peptides within the three-finger toxin (3FTx) superfamily. Its structure features four conserved disulfide bridges stabilizing a characteristic β-sheet "three-finger" fold, enabling precise interaction with extracellular receptor domains [4].

D. angusticeps venom exhibits exceptional enrichment for aminergic GPCR-targeting toxins compared to other snakes. This evolutionary adaptation likely facilitates rapid prey immobilization through disruption of cardiovascular and neurological functions [1] [4]. AdTx1 exemplifies this niche specialization, showing >1,000-fold selectivity for α1A-adrenoceptors over related GPCR subtypes [1].

Table 1: Key GPCR-Targeting Toxins in Dendroaspis angusticeps Venom

Toxin NameProtein FamilyPrimary TargetBiological Effect
AdTx1 (ρ-Da1a)Three-finger foldα1A-AdrenoceptorInsurmountable antagonism
ρ-Da1bThree-finger foldα2-AdrenoceptorsNon-competitive antagonism
Muscarinic toxins (e.g., MT1, MT7)Three-finger foldMuscarinic receptorsAgonist/antagonist/allosteric modulation

Historical Milestones in AdTx1 Research: From Venom Fractionation to Functional Characterization

The discovery of AdTx1 followed a targeted pharmacological screening approach:

  • 2009: Initial Isolation and Sequencing: Venom fractionation via ion-exchange chromatography (Source 15S resin) and reverse-phase HPLC identified Fraction O as a potent inhibitor of ³H-prazosin binding to α1-adrenoceptors. Edman degradation and FT-ICR mass spectrometry revealed a 65-residue peptide with 8 cysteines forming four disulfide bonds (molecular mass ~7.2 kDa) [1].
  • Chemical Synthesis and Folding: Solid-phase Fmoc synthesis yielded linear AdTx1, which was folded in Tris buffer (pH 8) with glutathione, achieving correct disulfide pairing confirmed by mass spectrometry and pharmacological activity [1].
  • 2010: Radioiodination and Binding Kinetics: ¹²⁵I-AdTx1 exhibited exceptional affinity (Kd = 0.6 nM) and slow dissociation (t1/2 = 3.6 hours) from human α1A-adrenoceptors, contrasting with milliseconds-scale kinetics of conventional antagonists like prazosin [1] [3].
  • 2011: Functional Validation in Disease Models: Transgenic mice expressing constitutively active α1A-adrenoceptors demonstrated enhanced synaptic plasticity and cognition, indirectly validating AdTx1’s target relevance in neurological processes [2].

Table 2: Key Milestones in AdTx1 Characterization

YearMilestoneMethodologySignificance
2009Toxin isolationVenom fractionation + binding assaysFirst α1A-specific peptide toxin identified
2009Structural determinationEdman degradation + FT-ICR MSRevealed 3-finger fold with 4 disulfide bonds
2010Synthetic analog validationSolid-phase peptide synthesisConfirmed bioactivity of artificial toxin
2011Receptor activation studiesTransgenic mouse modelsDemonstrated cognitive benefits of α1A activation

Significance of α1A-Adrenoceptor Targeting in Neuropharmacology

The α1A-adrenoceptor subtype is a Class A GPCR with critical roles in:

  • Prostatic Smooth Muscle Contraction: Mediates urinary flow obstruction in benign prostatic hyperplasia (BPH). AdTx1’s insurmountable antagonism (IC50 = 10–100 nM) potently relaxes rabbit prostatic muscle, outperforming tamsulosin by duration of action [1].
  • Cognitive and Mood Regulation: Long-term α1A activation enhances hippocampal synaptic plasticity, long-term potentiation, and spatial memory in mice. Constitutively active α1A receptors increase neurogenesis and extend lifespan by 10%, linking this subtype to neurodegenerative therapies [2].
  • GPCR Allosteric Site Exploration: Unlike small-molecule antagonists (e.g., prazosin) binding the orthosteric pocket, AdTx1 targets an extracellular allosteric site. This enables subtype discrimination despite >70% transmembrane homology among α1-adrenoceptors [1] [4].

AdTx1’s peptidic nature and unique binding mode offer advantages over conventional drugs:

"Its high affinity and atypical mode of interaction open up the possibility of its use as a new pharmacological tool" [3].

Table 3: Therapeutic Applications of α1A-Adrenoceptor Modulation

Disease AreaMechanism of ActionAdTx1’s Advantage
Benign Prostatic HyperplasiaSmooth muscle relaxationInsurmountable antagonism → prolonged effect
Cognitive disorders (e.g., Alzheimer’s)Enhanced synaptic plasticityTargeted delivery avoids peripheral side effects
Mood disordersNeurogenesis promotionPeptide specificity reduces off-target interactions

Compounds Mentioned

  • AdTx1 (ρ-Da1a): Primary subject, α1A-adrenoceptor antagonist.
  • α1A-Adrenoceptor: Target receptor of AdTx1.
  • Prazosin: Conventional α1-antagonist; binding comparator.
  • Cirazoline: α1A-agonist used in cognitive studies.
  • ρ-Da1b: α2-adrenoceptor toxin from same venom.
  • Phenylephrine: α1-agonist used in functional assays.

This structured analysis of AdTx1 highlights its emergence as a transformative tool for probing α1A-adrenoceptor biology and developing peptide-based therapeutics.

Properties

Product Name

AdTx1

Molecular Formula

C310H481N87O100S8

Molecular Weight

7283.22

Synonyms

Alternative Name: ρ-Da1a

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.